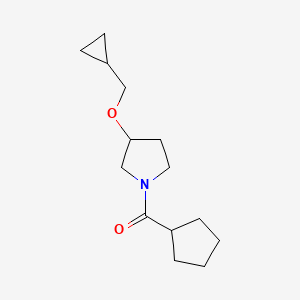
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one, also known as BHQ, is an important building block used in organic synthesis. It is a versatile synthetic intermediate and has recently gained popularity due to its wide range of applications in the scientific research field. BHQ is an aromatic compound, a type of organic compound that consists of a benzene ring, with an additional oxygen atom, a nitrogen atom, and a hydrazine group. This structure makes BHQ a unique and powerful compound that can be used in a variety of different applications.
Scientific Research Applications
Quinoxalinone as a Privileged Platform in Drug Development
Quinoxalinone, the core structure in (E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one, is significant in pharmacology. It is found in many compounds with biological or pharmaceutical applications, with a significant number entering clinical trials. This highlights the synthetic versatility and derivatization potential of the quinoxalinone scaffold (Shi et al., 2017).
Antimicrobial Activity
Certain quinoxaline derivatives demonstrate promising antimicrobial properties. For instance, novel quinoxalines synthesized from 2-[4-(substituted amino carbonyl)anilino] quinoxalines have shown notable antimicrobial activity in vitro, indicating potential applications in addressing microbial resistance (Refaat et al., 2004).
Neuroprotective Potential
Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have shown neuroprotective effects against global ischemia. This suggests potential applications in neurological disorders or injuries (Sheardown et al., 1990).
Anticancer Properties
Quinoxaline derivatives have been identified as potential anticancer agents due to their activity as protein kinase inhibitors. The chemistry of these derivatives, their synthesis strategies, and their activities against various tyrosine kinases have been extensively studied (El Newahie et al., 2016).
Chemical Synthesis and Modification
The synthesis of quinoxaline derivatives involves various methods, including metal-free and environmentally friendly approaches. These methods have been developed to synthesize a range of quinoxaline derivatives, demonstrating the compound's versatility and potential for diverse applications (Xie et al., 2019).
Potential in Corrosion Inhibition
Studies on the adsorption of quinoxaline derivatives, including (E)-3-styrylquinoxalin-2(1H)-one, have shown these compounds' effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates their potential use in industrial applications related to metal protection and preservation (Lgaz et al., 2016).
properties
IUPAC Name |
3-[(2E)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPBBSWHJSMDG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)


![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)

![N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2995540.png)
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)